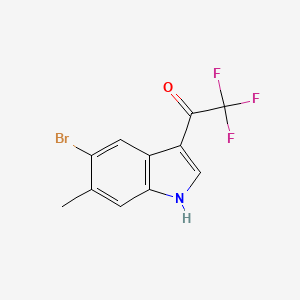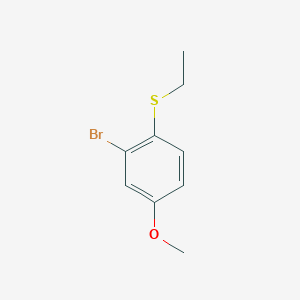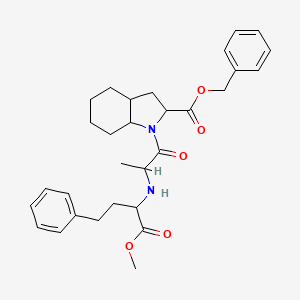
1-(3-Fluoro-2-methylphenyl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-2-méthylphényl)éthanamine ; chlorhydrate est un composé chimique qui appartient à la classe des composés organiques appelés phénéthylamines. Ce composé est caractérisé par la présence d'un atome de fluor en troisième position et d'un groupe méthyle en deuxième position du cycle phényle, avec un groupe éthanamine lié à la première position. La forme de sel chlorhydrate est couramment utilisée pour améliorer la stabilité et la solubilité du composé dans l'eau.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
1-(3-Fluoro-2-méthylphényl)éthanamine peut être synthétisée par plusieurs voies de synthèse. Une méthode courante implique les étapes suivantes :
Nitration : La matière première, le 3-fluoro-2-méthylbenzène, est nitrée à l'aide d'un mélange d'acide nitrique concentré et d'acide sulfurique pour former du 3-fluoro-2-méthyl-4-nitrobenzène.
Réduction : Le groupe nitro est ensuite réduit en groupe amine à l'aide d'un agent réducteur tel que la poudre de fer et l'acide chlorhydrique, donnant du 3-fluoro-2-méthyl-4-aminobenzène.
Alkylation : Le groupe amine est alkylé avec du bromure d'éthyle en présence d'une base telle que le carbonate de potassium pour former du 1-(3-fluoro-2-méthylphényl)éthanamine.
Formation de chlorhydrate : La base libre est ensuite convertie en son sel chlorhydrate en réaction avec l'acide chlorhydrique.
Méthodes de production industrielle
La production industrielle de 1-(3-fluoro-2-méthylphényl)éthanamine ; chlorhydrate implique généralement des procédés de nitration, de réduction et d'alkylation à grande échelle, suivis d'étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le produit souhaité à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
1-(3-Fluoro-2-méthylphényl)éthanamine ; chlorhydrate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés d'amine correspondants.
Substitution : L'atome de fluor peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles tels que le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation de 3-fluoro-2-méthylbenzaldéhyde ou d'acide 3-fluoro-2-méthylbenzoïque.
Réduction : Formation de 1-(3-fluoro-2-méthylphényl)éthanol.
Substitution : Formation de composés avec différents substituants remplaçant l'atome de fluor.
4. Applications de recherche scientifique
1-(3-Fluoro-2-méthylphényl)éthanamine ; chlorhydrate a diverses applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, y compris son interaction avec les récepteurs neurotransmetteurs.
Médecine : Recherché pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action de 1-(3-fluoro-2-méthylphényl)éthanamine ; chlorhydrate implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs neurotransmetteurs dans le cerveau. Le composé peut agir comme un agoniste ou un antagoniste à ces récepteurs, modulant leur activité et influençant la libération et la recapture des neurotransmetteurs. Les voies exactes et les cibles moléculaires impliquées dépendent du contexte biologique spécifique et de la structure du composé.
Applications De Recherche Scientifique
1-(3-Fluoro-2-methylphenyl)ethanamine;hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-fluoro-2-methylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structure.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(3-Fluorophényl)éthanamine ; chlorhydrate : Manque le groupe méthyle en deuxième position.
1-(2-Méthylphényl)éthanamine ; chlorhydrate : Manque l'atome de fluor en troisième position.
1-(3-Chloro-2-méthylphényl)éthanamine ; chlorhydrate : Contient un atome de chlore au lieu d'un atome de fluor en troisième position.
Unicité
1-(3-Fluoro-2-méthylphényl)éthanamine ; chlorhydrate est unique en raison de la présence à la fois d'un atome de fluor et d'un groupe méthyle sur le cycle phényle. Cette combinaison de substituants peut influencer la réactivité chimique du composé, son activité biologique et ses propriétés physiques, le différenciant des autres composés similaires.
Propriétés
IUPAC Name |
1-(3-fluoro-2-methylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-8(7(2)11)4-3-5-9(6)10;/h3-5,7H,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEQNNWSAFCZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)




![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)
![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)




![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)
